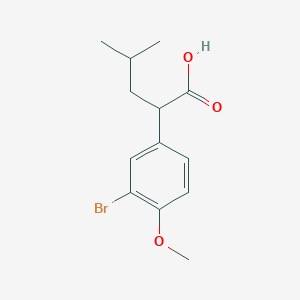

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a methylpentanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid typically involves the following steps:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

Formation of the Pentanoic Acid Moiety: This step involves the formation of the pentanoic acid chain, which can be achieved through various methods such as Grignard reactions or alkylation of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Azides, thiols

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound acts primarily as an antagonist of the S1P3 receptor, which plays a crucial role in various inflammatory and neurodegenerative diseases. The S1P3 receptor is implicated in conditions such as arthritis, cancer, asthma, and neuroinflammatory disorders like Alzheimer's and Parkinson's diseases .

Therapeutic Applications

The therapeutic potential of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid spans multiple medical conditions:

- Inflammation-Related Diseases :

- Neurodegenerative Diseases :

- Cancer Therapy :

Case Studies

Several studies have documented the effects of compounds similar to this compound:

- Study on Inflammation : A study demonstrated that S1P3 antagonists significantly reduced inflammatory markers in models of acute lung injury, suggesting potential applications in respiratory diseases .

- Cancer Metastasis Research : Research indicated that blocking S1P3 could decrease the metastatic spread of cancer cells in vivo, highlighting its utility in oncology .

Data Tables

Below are tables summarizing key findings related to the applications of this compound.

| Disease Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Arthritis | S1P3 receptor antagonism | Reduced joint inflammation |

| Asthma | Inhibition of airway hyperreactivity | Improved respiratory function |

| Alzheimer's Disease | Modulation of neuroinflammation | Slowed disease progression |

| Cancer (Breast & Thyroid) | Inhibition of cell migration and invasion | Reduced metastasis |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparación Con Compuestos Similares

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid can be compared with other similar compounds, such as:

2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Similar in structure but contains a nitro group instead of a pentanoic acid moiety.

3-Bromo-4-methoxybenzaldehyde: Contains an aldehyde group instead of a pentanoic acid moiety.

3-Bromo-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a pentanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid is a compound with potential biological activity, particularly in pharmacological applications. The structure of this compound suggests various interactions with biological targets, which may lead to significant therapeutic effects.

The molecular formula of this compound is C13H15BrO2. Its structure features a brominated aromatic ring and a branched aliphatic acid, which are key to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The bromine and methoxy groups may enhance the compound's ability to interact with protein targets, potentially altering their functions.

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes including insulin signaling and cell growth regulation .

- Antioxidant Activity : The methoxy group is often associated with increased antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing methoxy groups have been shown to possess cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | TBD |

| This compound | MDA-MB-231 | TBD |

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using the DPPH radical scavenging method. Compounds with similar structural features have demonstrated higher antioxidant activity compared to standard antioxidants like ascorbic acid .

In Vivo Studies

In vivo efficacy studies using animal models have shown that compounds with related structures can significantly reduce tumor growth and improve survival rates in cancer models. For example, a recent study demonstrated that treatment with related compounds resulted in over 99% reduction in tumor size in mouse models when administered at appropriate dosages .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study focused on the inhibition of PTPs by derivatives of α-bromoacetophenone highlighted the importance of the bromine atom in enhancing binding affinity to the active site of these enzymes. This suggests that this compound may exhibit similar inhibitory effects, contributing to its biological activity .

Case Study 2: Antitumor Effects

Research on cyclodepsipeptides has shown broad-spectrum biological activities, including antitumor effects. Compounds structurally related to this compound may similarly activate apoptotic pathways in cancer cells, leading to reduced proliferation and increased cell death .

Propiedades

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-8(2)6-10(13(15)16)9-4-5-12(17-3)11(14)7-9/h4-5,7-8,10H,6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXNSYCLGKFMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)OC)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.